molecular formula C12H13Cl2NS B2609019 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride CAS No. 1049726-64-8

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride

Cat. No.: B2609019
CAS No.: 1049726-64-8
M. Wt: 274.2
InChI Key: SRTIAOKLGSHUFO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride is a substituted 1,3-thiazole-based compound identified as a potent inhibitor of p38 MAP kinase and a selective phosphodiesterase IV (PDE IV) inhibitor . Its mechanism of action involves suppressing the production of excess cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which play a key role in many inflammatory diseases . This makes it a valuable tool for researchers investigating cytokine-mediated diseases and pathways related to cellular stress, immune response, and inflammation . The 1,3-thiazole moiety is a privileged structure in medicinal chemistry, known for contributing to the development of drugs with a wide range of therapeutic activities, underscoring the research value of this compound class . This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS.ClH/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12;/h3-6,8H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTIAOKLGSHUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049726-64-8
Record name 4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazolidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Research indicates that thiazole derivatives, including 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride, exhibit significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1:

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazoleStaphylococcus aureus50100
Escherichia coli100200
Bacillus cereus2550
Pseudomonas aeruginosa75150

These results indicate strong antibacterial potential against Bacillus cereus with an MIC of 25 µg/mL, while it shows moderate activity against Escherichia coli .

Antifungal Activity
The compound also demonstrates antifungal properties. The MIC values for various fungal strains are shown in Table 2:

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazoleCandida albicans50100
Aspergillus niger4080
Trichophyton rubrum3060

The compound exhibits significant activity against Candida albicans, suggesting potential clinical applications in treating fungal infections .

Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives. For instance, a series of thiazole compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including HepG2 and MCF-7. The most active compounds showed IC50 values ranging from 3.35±0.23.35\pm 0.2 to 18.69±0.9μM18.69\pm 0.9\mu M, indicating promising anticancer properties .

Material Science

The chloromethyl group in the compound allows it to act as a versatile building block in the synthesis of advanced materials. It is utilized in the development of polymers and coatings due to its reactivity. The incorporation of thiazole rings into polymer matrices can enhance the material properties such as thermal stability and mechanical strength .

Biological Studies

In biological research, the compound is employed for synthesizing biologically active molecules aimed at studying enzyme inhibition and receptor binding. Its mechanism of action is primarily through alkylation processes where the chloromethyl group interacts with nucleophilic sites on biological molecules .

Case Study: Enzyme Inhibition
Research has shown that thiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. For example, docking studies have revealed effective binding to enzyme targets like MurB and lanosterol demethylase, disrupting essential metabolic pathways in pathogens .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Compound Name CAS Number Molecular Formula Substituent Position/Type Melting Point (°C) Molecular Weight (g/mol)
4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride 17969-22-1 C₁₂H₁₃Cl₂NS 4-ClCH₂; 2-(4-EtPh) Not reported 274.21
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 C₁₀H₈ClNS 4-ClCH₂; 2-Ph 49–50 209.69
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 906352-61-2 C₁₀H₈ClNS 4-ClCH₂ (on phenyl) 67–69 209.69
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride 1049790-37-5 C₁₃H₁₅Cl₂NS 4-ClCH₂; 2-(4-iPrPh) Not reported 288.69
4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride 77470-53-2 C₅H₇Cl₂NS 4-ClCH₂; 2-Me Not reported 184.08

Key Observations :

  • Substituent Position : The placement of the chloromethyl group on the thiazole ring (e.g., 4-position) versus the phenyl ring (e.g., 2-[4-(chloromethyl)phenyl]-1,3-thiazole) significantly alters melting points. Para-substituted phenyl derivatives (e.g., 4-ethylphenyl) exhibit lower symmetry, reducing crystal packing efficiency compared to simpler methyl-substituted analogs .
  • Electron-donating groups (e.g., ethyl) enhance electron density on the thiazole ring, while electron-withdrawing groups (e.g., Cl) may stabilize reactive intermediates .

Key Insights :

  • Substituent Impact : Nitro and hydroxyl groups on phenyl rings (e.g., in and ) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. The 4-ethylphenyl group in the target compound may optimize lipophilicity for CNS-targeting drugs .
  • Hydrochloride Salt : The hydrochloride form improves water solubility, critical for bioavailability in drug formulations .

Biological Activity

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its chloromethyl and ethylphenyl substituents, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation : The chloromethyl group can alkylate nucleophilic sites on biological macromolecules, leading to enzyme inhibition or disruption of nucleic acid functions.
  • Oxidative Stress Induction : The thiazole ring may participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells.

Biological Activity Studies

Research has demonstrated various biological activities associated with thiazole derivatives, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of thiazole derivatives against cancer cell lines:

  • A study evaluated several thiazole compounds for their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds with structural modifications showed improved activity, with some achieving IC50 values as low as 2.32 µg/mL .
  • Another research identified a lead compound that enforced Oct3/4 expression, a key regulator in pluripotent stem cells, suggesting a role in reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .
CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis induction
4iHepG22.32Cell cycle arrest
O4I2ESCsNot specifiedOct3/4 expression enhancement

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. One study indicated that specific thiazole compounds exhibited neuroprotective effects against H2O2-induced damage in PC12 cells, enhancing cell viability compared to untreated controls .

Case Studies

Several case studies have been documented regarding the biological activities of thiazoles:

  • Cytotoxicity in Cancer Cells : A library of thiazole derivatives was synthesized and tested against various cancer cell lines. The results indicated that modifications to the phenyl groups significantly enhanced anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
  • Induction of Pluripotency : Thiazole derivatives were screened for their ability to induce Oct3/4 expression in embryonic stem cells. The lead compound demonstrated significant activity, indicating potential applications in regenerative medicine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride, and what reaction conditions are critical for yield optimization?

  • The compound is typically synthesized via Hantzsch condensation , where substituted benzaldehydes react with thiosemicarbazides or thioamides in the presence of α-haloketones. Key parameters include reflux in ethanol or acetic acid , reaction times (4–8 hours), and stoichiometric ratios of reagents . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and using catalysts like glacial acetic acid to enhance cyclization efficiency .

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

  • 1H/13C NMR identifies substituent positions and confirms chloromethyl and ethylphenyl groups. IR spectroscopy verifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) resolves the thiazole ring geometry and hydrochloride salt formation, with bond lengths (e.g., C-Cl: ~1.7 Å) and dihedral angles between aromatic systems .

Q. How is purity assessed, and what analytical techniques are recommended for quality control?

  • HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) determines purity (>95%). Melting point analysis (e.g., 67–69°C for related thiazoles) and TLC (silica gel, ethyl acetate/hexane) provide preliminary validation .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as undesired alkylation or hydrolysis of the chloromethyl group?

  • Low-temperature reactions (0–5°C) reduce hydrolysis. Protecting groups (e.g., tert-butyl) for reactive sites and anhydrous conditions minimize competing alkylation. Post-synthesis purification via column chromatography (silica gel, gradient elution) isolates the target compound .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial enzymes), with binding affinity scores (< -6.0 kcal/mol indicating strong interactions) .

Q. What contradictions exist in crystallographic data for structurally similar thiazoles, and how are they resolved?

  • Discrepancies in bond angles (e.g., C-S-C in thiazole rings: 85° vs. 89°) may arise from crystal packing effects. Cross-validation with SC-XRD , NMR coupling constants , and DFT-optimized geometries reconciles structural variations .

Q. How is the compound’s biological activity evaluated in vitro, and what assays are most relevant for antimicrobial studies?

  • Agar diffusion assays (e.g., against S. aureus or E. coli) measure inhibition zones (≥10 mm indicates activity). MIC/MBC values determine potency (µg/mL range). DPPH radical scavenging assesses antioxidant potential (IC50 values < 50 µg/mL are significant) .

Q. What role does the chloromethyl group play in derivatization for library synthesis?

  • The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols) to generate analogs. For example, reaction with dimethylamine forms Mannich bases, expanding structural diversity for SAR studies .

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